molecular formula C19H26N2O6 B1264449 4-n-Boc-amino-1-cbz-isonipecotic acid CAS No. 252720-32-4

4-n-Boc-amino-1-cbz-isonipecotic acid

Cat. No.: B1264449
CAS No.: 252720-32-4
M. Wt: 378.4 g/mol
InChI Key: BGRHKAAVXJAPGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Boc-amino-1-cbz-isonipecotic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-n-Boc-amino-1-cbz-isonipecotic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of isonipecotic acid, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-n-Boc-amino-1-cbz-isonipecotic acid involves its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino functionalities during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino groups can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

    4-n-Boc-amino-1-cbz-piperidine: Similar in structure but with a piperidine ring instead of an isonipecotic acid moiety.

    4-n-Boc-amino-1-cbz-pyrrolidine: Contains a pyrrolidine ring, offering different reactivity and properties.

    4-n-Boc-amino-1-cbz-azetidine: Features an azetidine ring, which provides unique steric and electronic characteristics.

Uniqueness

4-n-Boc-amino-1-cbz-isonipecotic acid is unique due to its isonipecotic acid backbone, which imparts specific steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of certain peptides and complex organic molecules .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-19(15(22)23)9-11-21(12-10-19)17(25)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRHKAAVXJAPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630576
Record name 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252720-32-4
Record name 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252720-32-4
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